molecular formula C10H12BrFN2O B15113637 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine

5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine

Cat. No.: B15113637
M. Wt: 275.12 g/mol
InChI Key: PODNLZIGGBWQQT-UHFFFAOYSA-N
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Description

5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, fluorine, and an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.

    Nitrosation: The 5-bromo-3-fluoropyridine is subjected to nitrosation using sodium nitrite in acetic acid to form 5-bromo-3-fluoro-2-nitrosopyridine.

    Amination: The nitroso compound is then reacted with ammonia to yield 2-amino-5-bromo-3-fluoropyridine.

    Oxolan-3-ylmethyl Substitution: Finally, the 2-amino-5-bromo-3-fluoropyridine is reacted with oxolan-3-ylmethyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxolan-3-ylmethyl group in 5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine provides unique properties, such as increased solubility and the ability to participate in additional chemical reactions. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H12BrFN2O

Molecular Weight

275.12 g/mol

IUPAC Name

5-bromo-3-fluoro-N-(oxolan-3-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H12BrFN2O/c11-8-3-9(12)10(14-5-8)13-4-7-1-2-15-6-7/h3,5,7H,1-2,4,6H2,(H,13,14)

InChI Key

PODNLZIGGBWQQT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC2=C(C=C(C=N2)Br)F

Origin of Product

United States

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